molecular formula C19H18INO4 B8178381 N-Fmoc-3-iodo-D-alanine methyl ester

N-Fmoc-3-iodo-D-alanine methyl ester

Cat. No.: B8178381
M. Wt: 451.3 g/mol
InChI Key: CWUVRMHOLORRBM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the iodine atom in the structure adds unique reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of N-Fmoc-3-iodo-D-alanine methyl ester typically involves the protection of the amino group with the Fmoc group, followed by iodination of the propanoate moiety. One common method involves the use of Fmoc-protected amino acids and subsequent iodination using iodine or iodinating agents under controlled conditions . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Fmoc-3-iodo-D-alanine methyl ester primarily involves its reactivity due to the presence of the iodine atom and the Fmoc-protected amino group. The iodine atom can participate in various substitution and coupling reactions, while the Fmoc group provides stability and protection to the amino group during synthesis .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids, such as:

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate is unique due to the presence of the iodine atom, which adds specific reactivity not found in other Fmoc-protected amino acids.

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVRMHOLORRBM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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